molecular formula C16H12ClFN2O3 B5773276 3-(2-chloro-6-fluorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide

Cat. No.: B5773276
M. Wt: 334.73 g/mol
InChI Key: ORAZUXZGWPXPQA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CFTRinh-172, and has been found to have a wide range of biochemical and physiological effects. In Additionally, we will list as many future directions as possible for further research on this compound.

Mechanism of Action

CFTRinh-172 acts as a potent inhibitor of the CFTR chloride channel by binding to a specific site on the channel. This binding prevents the channel from opening and allowing chloride ions to pass through. CFTRinh-172 has also been shown to increase the stability of CFTR on the cell surface, which may contribute to its inhibitory effects on the channel.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on the CFTR chloride channel, CFTRinh-172 has been shown to inhibit other chloride channels and transporters. It has also been found to have anti-inflammatory effects, as well as effects on ion transport in other tissues such as the gastrointestinal tract and the respiratory system.

Advantages and Limitations for Lab Experiments

CFTRinh-172 has several advantages for lab experiments. It is a potent and specific inhibitor of the CFTR chloride channel, making it a valuable tool for studying the function of this channel in various tissues. CFTRinh-172 has also been extensively studied and optimized for its synthesis method, making it readily available for research purposes.
However, there are also limitations to the use of CFTRinh-172 in lab experiments. Its inhibitory effects on other chloride channels and transporters may complicate interpretation of results. Additionally, its effects on ion transport in other tissues may limit its specificity for studying CFTR function.

Future Directions

There are several future directions for research on CFTRinh-172. One potential area of research is the development of more specific inhibitors of CFTR that do not have inhibitory effects on other chloride channels and transporters. Another area of research is the investigation of the anti-inflammatory effects of CFTRinh-172 and its potential therapeutic applications in inflammatory diseases. Additionally, the effects of CFTRinh-172 on ion transport in other tissues, such as the gastrointestinal tract and the respiratory system, warrant further investigation.

Synthesis Methods

CFTRinh-172 is synthesized by reacting 2-chloro-6-fluoroaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to form CFTRinh-172. The synthesis method of CFTRinh-172 has been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

CFTRinh-172 has been primarily studied for its potential applications in cystic fibrosis research. It has been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is defective in individuals with cystic fibrosis. CFTRinh-172 has been shown to increase the stability of CFTR on the cell surface, thereby improving chloride transport in cells with defective CFTR. This has potential therapeutic implications for the treatment of cystic fibrosis.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(4-methyl-3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3/c1-10-5-6-11(9-15(10)20(22)23)19-16(21)8-7-12-13(17)3-2-4-14(12)18/h2-9H,1H3,(H,19,21)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAZUXZGWPXPQA-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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